N-allyl-1,2,4-dithiazolidine-3,5-dione
Description
N-allyl-1,2,4-dithiazolidine-3,5-dione is an N-alkylated derivative of the parent compound 1,2,4-dithiazolidine-3,5-dione (CAS 35371-97-2), which features a five-membered heterocyclic ring containing two sulfur atoms, two carbonyl groups, and one nitrogen atom. The molecular formula of the parent compound is C₂HNO₂S₂, with a molecular weight of 135.165 g/mol and a polar surface area (PSA) of 106.67 Ų . The N-allyl derivative introduces an allyl group (-CH₂CHCH₂) at the nitrogen position, altering its reactivity and physicochemical properties.
Synthetic methods for N-alkylated derivatives, including the N-allyl variant, were developed by Wood et al. (2003), who demonstrated efficient N-alkylation of 1,2,4-dithiazolidine-3,5-dione using alkyl halides under basic conditions .
Properties
Molecular Formula |
C5H5NO2S2 |
|---|---|
Molecular Weight |
175.2 g/mol |
IUPAC Name |
4-prop-2-enyl-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C5H5NO2S2/c1-2-3-6-4(7)9-10-5(6)8/h2H,1,3H2 |
InChI Key |
DXQJYLJUMSUWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)SSC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2,4-Thiadiazolidine-3,5-dione Analogs
Structural Differences :
- Core Heteroatoms : While N-allyl-1,2,4-dithiazolidine-3,5-dione contains two sulfur atoms in the ring, 1,2,4-thiadiazolidine-3,5-dione analogs replace one sulfur with a nitrogen atom (resulting in one sulfur, two nitrogens, and two oxygens).
- Synthesis : Thiadiazolidine-diones are synthesized via reactions of isocyanates or isothiocyanates, as shown in Scheme 1 of , contrasting with the N-alkylation route used for dithiazolidine-diones .
Diketopiperazine Derivatives (e.g., Marine Alkaloids)
Structural Differences :
- Ring Size: Diketopiperazines (e.g., albonoursin) are six-membered cyclic dipeptides with two carbonyl groups, whereas dithiazolidine-diones are five-membered rings with sulfur atoms.
- Substituents : Marine-derived diketopiperazines often feature benzylidene or hydroxypropylidene substituents, enhancing their bioactivity .
Other N-Alkylated Dithiazolidine-diones
Examples :
- N-Ethyl-1,2,4-dithiazolidine-3,5-dione : Synthesized via thermal rearrangement of precursor compounds, as described in .
- Stability : N-allyl derivatives may exhibit lower thermal stability compared to N-ethyl analogs due to the allyl group’s reactivity.
Data Table: Key Comparisons
Preparation Methods
Alkylation via Potassium Salt Intermediate
The potassium salt of 1,2,4-dithiazolidine-3,5-dione (3) serves as a key intermediate for N-alkylation. This approach mirrors the classical Gabriel synthesis, leveraging the enhanced nucleophilicity of the deprotonated nitrogen.
Procedure :
-
Preparation of Potassium Salt (3) :
-
N-Alkylation with Allyl Halides :
Key Data :
Direct Alkylation of Parent DTS
The high acidity of DTS (pKa ≈ 8–9) permits direct alkylation without pre-forming the potassium salt.
Procedure :
-
DTS (2) is dissolved in acetonitrile and treated with allyl bromide in the presence of inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction progress is monitored via TLC, with typical completion within 4–16 hours.
Optimization Insights :
-
Solvent Effects : Acetonitrile outperforms DMF or THF due to superior solubility and minimized side reactions.
-
Base Equivalents : Using 1.5–2.0 equivalents of base maximizes yield by ensuring complete deprotonation.
Example :
Solid-Phase Synthesis for Scalability
Recent advances enable solid-supported N-alkylation, enhancing scalability and purification efficiency.
Procedure :
-
Resin Functionalization : Wang resin is derivatized with DTS via carbodiimide coupling.
-
On-Resin Alkylation : The immobilized DTS reacts with allyl bromide in DMF, facilitated by DIEA (N,N-diisopropylethylamine).
-
Cleavage : Treatment with trifluoroacetic acid (TFA) liberates N-allyl-DTS from the resin.
Advantages :
Mechanistic and Structural Considerations
Reaction Mechanism
The alkylation proceeds via an SN2 mechanism, where the deprotonated nitrogen attacks the allyl bromide’s electrophilic carbon. Triphenylphosphine (PPh₃) is occasionally added to scavenge liberated sulfur byproducts.
Critical Steps :
Spectroscopic Characterization
1H NMR (CDCl₃) :
-
Allyl protons appear as a multiplet at δ 5.82 (1H, CH₂=CH–CH₂) and doublets at δ 4.83 (2H, N–CH₂–).
-
DTS carbonyl groups deshield adjacent protons, yielding singlets near δ 3.77.
13C NMR :
IR (Nujol) :
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Purification Ease |
|---|---|---|---|
| Potassium Salt Route | 60–84 | Moderate | Chromatography |
| Direct Alkylation | 70–84 | High | Filtration |
| Solid-Phase Synthesis | 50–65 | High | Resin Filtration |
Key Observations :
-
Direct alkylation in acetonitrile offers the best balance of yield and simplicity.
-
Solid-phase methods, while lower-yielding, are preferable for high-throughput applications.
Challenges and Optimization Strategies
Side Reactions
Solvent Optimization
Applications and Derivative Synthesis
N-Allyl-DTS serves as a precursor to:
-
Isocyanates : Treatment with PPh₃ generates allyl isocyanate, a versatile electrophile.
-
Ureas/Urethanes : Trapping isocyanates with amines/alcohols yields functionalized heterocycles.
Example Transformation :
N-Allyl-DTS → Allyl isocyanate → Urethane (with methanol):
.
Q & A
Q. What are the established synthetic routes for N-allyl-1,2,4-dithiazolidine-3,5-dione, and how do reaction conditions influence yield and purity?
The compound is synthesized via N-alkylation of 1,2,4-dithiazolidine-3,5-dione using allyl halides. A key methodology involves reacting the parent dithiazolidine-dione with allyl bromide in anhydrous dimethylformamide (DMF) under nitrogen at 60°C for 24 hours, achieving yields of ~65–70% . Purity is optimized by controlling stoichiometry (1:1.2 molar ratio of dithiazolidine-dione to allyl bromide) and using inert conditions to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from by-products like N,N-diallyl derivatives.
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structure?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to identify allyl protons (δ 5.8–5.2 ppm for vinyl groups) and carbonyl carbons (δ 170–175 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., S–S bond at ~2.05 Å) and confirms the planar geometry of the dithiazolidine-dione core .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 207.2) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the stability of this compound under varying experimental conditions?
Stability studies show that the compound decomposes under prolonged heating (>80°C) or acidic conditions, forming cyclic sulfides or rearranged products (e.g., N-ethyl derivatives). For example, refluxing in HCl generates 1,2,4-dithiazolidine-3,5-dione via desulfurization . To mitigate decomposition:
Q. What strategies optimize the regioselectivity of this compound in cycloaddition or alkylation reactions?
The allyl group’s electron-rich vinyl moiety enhances reactivity as a dienophile in Diels-Alder reactions. To improve regioselectivity:
- Employ Lewis acids (e.g., ZnCl) to polarize the carbonyl groups, directing nucleophilic attack to the α-position.
- Use microwave-assisted synthesis to reduce side reactions (e.g., over-alkylation) and improve reaction rates .
- Pair with computational modeling (DFT calculations) to predict transition states and optimize substituent effects .
Q. How does the electronic configuration of this compound influence its biological activity, and what assays validate these interactions?
While direct biological data on this compound is limited, structural analogs (e.g., TDZD-8, a glycogen synthase kinase-3β inhibitor) suggest potential enzyme-modulating activity. Key assays include:
- Kinase inhibition assays : Measure IC values using recombinant enzymes and ATP-competitive substrates .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate therapeutic potential .
- Molecular docking : Simulate binding to active sites (e.g., GSK-3β) to correlate electronic features (e.g., sulfur lone pairs) with activity .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
Crystallization hurdles arise from the compound’s low melting point (~90°C) and hygroscopicity. Successful strategies include:
- Slow evaporation from dichloromethane/hexane mixtures at 4°C.
- Seeding with microcrystals from analogous structures (e.g., N-methyl derivatives).
- Use of synchrotron X-ray sources to resolve weak diffraction patterns caused by flexible allyl groups .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s reactivity in multi-step syntheses, particularly for heterocyclic systems?
- Stepwise functionalization : First alkylate the dithiazolidine-dione core, then introduce secondary substituents (e.g., via thiol-ene click chemistry).
- In-situ monitoring : Use FT-IR to track carbonyl group reactivity (peak shifts from 1750 cm to 1680 cm upon ring opening) .
- By-product analysis : Employ GC-MS to identify intermediates (e.g., sulfides or disulfides) and adjust reaction stoichiometry accordingly .
Q. What statistical approaches are recommended for analyzing kinetic data in decomposition studies of this compound?
Apply pseudo-first-order kinetics to model degradation rates under varying pH and temperature. Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy () and predict shelf-life. For multi-pathway decomposition, employ multivariate regression to deconvolute contributions from hydrolysis, oxidation, and rearrangement .
Comparative and Mechanistic Studies
Q. How does N-allyl substitution compare to other N-alkyl groups in modulating the compound’s physicochemical and reactivity profiles?
- Solubility : Allyl derivatives exhibit higher lipophilicity (logP ~1.8) compared to methyl (logP ~0.5) or phenyl (logP ~2.5) analogs, enhancing membrane permeability.
- Reactivity : Allyl groups undergo faster [2+4] cycloadditions than bulky substituents (e.g., tert-butyl), as steric hindrance is minimized .
- Stability : Allyl-substituted derivatives are less prone to hydrolysis than N-H analogs but more reactive than N-aromatic derivatives .
Q. What mechanistic insights explain the compound’s role in sulfur transfer reactions, and how can this be exploited in organic synthesis?
The dithiazolidine-dione core acts as a sulfur donor in reactions with phosphines or thiols, releasing S and forming disulfides. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
